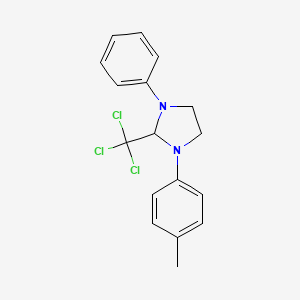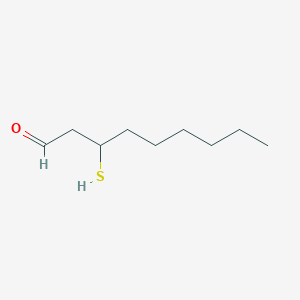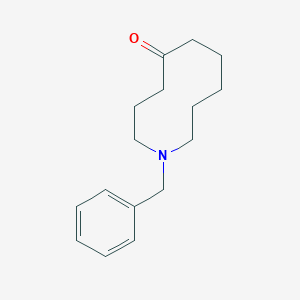
4-Ethenyl-2,5-dimethylpyridin-3-ol;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Ethenyl-2,5-dimethylpyridin-3-ol;hydrochloride is an organic compound belonging to the pyridine family. It is characterized by the presence of an ethenyl group at the 4-position, two methyl groups at the 2 and 5 positions, and a hydroxyl group at the 3-position of the pyridine ring. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, enhancing its solubility in water.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethenyl-2,5-dimethylpyridin-3-ol;hydrochloride typically involves multi-step organic reactions. One common method includes:
Alkylation: Introduction of the ethenyl group at the 4-position of the pyridine ring.
Methylation: Addition of methyl groups at the 2 and 5 positions.
Hydroxylation: Introduction of the hydroxyl group at the 3-position.
Formation of Hydrochloride Salt: Reacting the compound with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production may involve similar steps but optimized for large-scale synthesis. This includes the use of catalysts, controlled reaction conditions (temperature, pressure), and purification processes to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-Ethenyl-2,5-dimethylpyridin-3-ol;hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ethenyl group can be reduced to an ethyl group.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like hydrogen gas (H₂) with a palladium catalyst (Pd/C) are often used.
Substitution: Reagents such as thionyl chloride (SOCl₂) can be used for substitution reactions.
Major Products
Oxidation: Formation of 4-Ethenyl-2,5-dimethylpyridin-3-one.
Reduction: Formation of 4-Ethyl-2,5-dimethylpyridin-3-ol.
Substitution: Formation of 4-Ethenyl-2,5-dimethylpyridin-3-chloride.
Wissenschaftliche Forschungsanwendungen
4-Ethenyl-2,5-dimethylpyridin-3-ol;hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-Ethenyl-2,5-dimethylpyridin-3-ol;hydrochloride depends on its interaction with molecular targets. It may act by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to produce physiological effects.
Pathways Involved: The compound may influence signaling pathways, such as oxidative stress response and inflammation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Ethoxymethyl-2,5-dimethyl-pyridin-3-ol: Similar structure with an ethoxymethyl group instead of an ethenyl group.
3-chloro-4,6-dimethylpyridin-2-ol hydrochloride: Similar pyridine ring with different substituents.
Uniqueness
4-Ethenyl-2,5-dimethylpyridin-3-ol;hydrochloride is unique due to its specific substituent pattern, which imparts distinct chemical and biological properties. Its ethenyl group provides reactivity that can be exploited in various synthetic and biological applications.
Eigenschaften
CAS-Nummer |
61595-44-6 |
|---|---|
Molekularformel |
C9H12ClNO |
Molekulargewicht |
185.65 g/mol |
IUPAC-Name |
4-ethenyl-2,5-dimethylpyridin-3-ol;hydrochloride |
InChI |
InChI=1S/C9H11NO.ClH/c1-4-8-6(2)5-10-7(3)9(8)11;/h4-5,11H,1H2,2-3H3;1H |
InChI-Schlüssel |
AVZQFRWATCRKHR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CN=C(C(=C1C=C)O)C.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




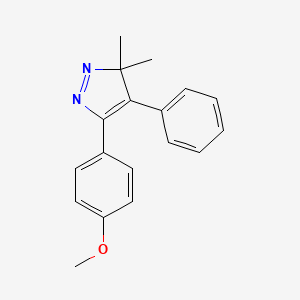
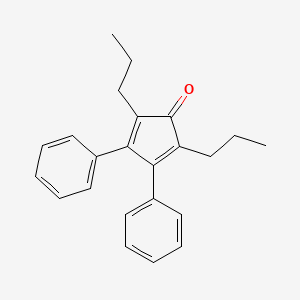
![2-chloro-10H-indolo[2,3-b][1,8]naphthyridine](/img/structure/B14586169.png)

![4-[(1-tert-Butylazetidin-3-yl)methoxy]benzoyl chloride](/img/structure/B14586177.png)


![(3E)-3-[(2-Chloroethyl)imino]-5-phenyl-1,2,4-triazin-2(3H)-ol](/img/structure/B14586197.png)
